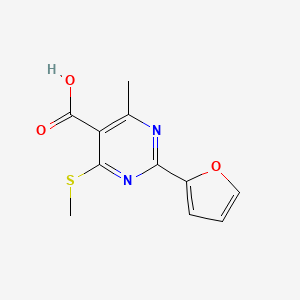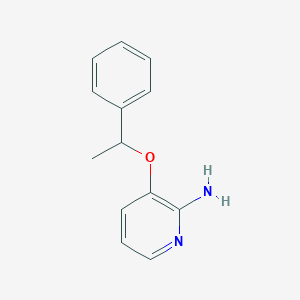
3-(1-phényléthoxy)pyridin-2-amine
Vue d'ensemble
Description
3-(1-Phenylethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.268. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Phenylethoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Phenylethoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
“3-(1-phényléthoxy)pyridin-2-amine” est utilisé dans la synthèse chimique . Il a une masse moléculaire de 214,27 et un point de fusion de 85-88°C . C’est une poudre qui est stockée à température ambiante .
Synthèse des N-(pyridin-2-yl)amides
Ce composé est utilisé dans la synthèse chémodivergente des N-(pyridin-2-yl)amides . Les N-(pyridin-2-yl)amides ont été formés dans le toluène via un clivage de liaison C–C promu par I2 et TBHP . Les conditions de réaction étaient douces et sans métal .
Synthèse des 3-bromoimidazo[1,2-a]pyridines
“this compound” est également utilisé dans la synthèse des 3-bromoimidazo[1,2-a]pyridines . Ces derniers ont été obtenus dans l’acétate d’éthyle via une cyclisation/bromation tandem monotope .
Inhibiteurs de ROS1
En 2018, de nouveaux dérivés de 2-amino-4-(1-phényléthoxy) pyridine ont été synthétisés comme inhibiteurs possibles de ROS1 . Ces composés ont montré des effets antiprolifératifs contre les lignées cellulaires HCC78 dépendantes de ROS1 .
Mécanisme D'action
Target of Action
It is known that pyridine-containing compounds, which include 3-(1-phenylethoxy)pyridin-2-amine, have been used in medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer treatments .
Mode of Action
It is suggested that the 1-phenylethoxy substitution of the 2-amino-pyridine ring at position c-4 showed greater activity than that at position c-3 . This suggests that the compound interacts with its targets in a specific orientation, leading to changes in the target’s function.
Safety and Hazards
The safety information for “3-(1-Phenylethoxy)pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Analyse Biochimique
Biochemical Properties
3-(1-Phenylethoxy)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of 3-(1-Phenylethoxy)pyridin-2-amine to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 3-(1-Phenylethoxy)pyridin-2-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 3-(1-Phenylethoxy)pyridin-2-amine can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 3-(1-Phenylethoxy)pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling . This inhibition can result in changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Phenylethoxy)pyridin-2-amine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to 3-(1-Phenylethoxy)pyridin-2-amine can lead to alterations in cellular function, including changes in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of 3-(1-Phenylethoxy)pyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of 3-(1-Phenylethoxy)pyridin-2-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies.
Metabolic Pathways
3-(1-Phenylethoxy)pyridin-2-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 3-(1-Phenylethoxy)pyridin-2-amine is transported and distributed through specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 3-(1-Phenylethoxy)pyridin-2-amine is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context.
Propriétés
IUPAC Name |
3-(1-phenylethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(11-6-3-2-4-7-11)16-12-8-5-9-15-13(12)14/h2-10H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZQYCEONNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81066-64-0 | |
| Record name | 3-(1-phenylethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

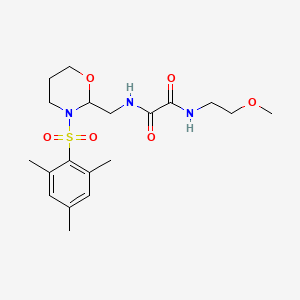
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)
![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)
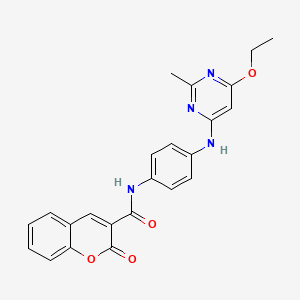

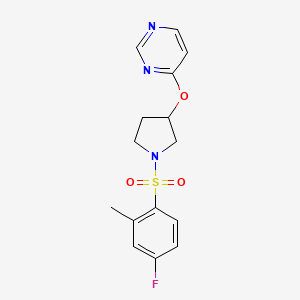
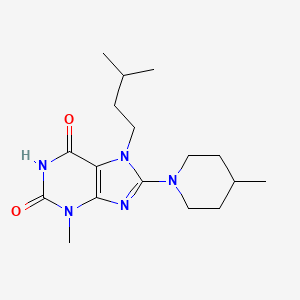
![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)
